2-[(4-amino-5-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-benzylacetamide
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Overview
Description
2-[(4-Amino-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]-N-(phenylmethyl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines. Thienopyrimidines are known for their diverse biological activities and are widely studied in medicinal chemistry due to their structural similarity to purines, which are essential components of DNA and RNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Amino-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]-N-(phenylmethyl)acetamide typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Amino-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]-N-(phenylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and thio groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[(4-Amino-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]-N-(phenylmethyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-Amino-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]-N-(phenylmethyl)acetamide involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can interfere with signal transduction pathways that are crucial for cancer cell proliferation and survival . This inhibition can lead to apoptosis (programmed cell death) and reduced tumor growth.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine-4-ones: These compounds share a similar core structure and have been studied for their diverse biological activities.
2-Aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives: Known for their PI3K inhibitory activity and anticancer properties.
Uniqueness
2-[(4-Amino-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]-N-(phenylmethyl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit protein kinases makes it a promising candidate for anticancer drug development .
Properties
CAS No. |
1010919-86-4 |
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Molecular Formula |
C21H18N4OS2 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-(4-amino-5-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-benzylacetamide |
InChI |
InChI=1S/C21H18N4OS2/c22-19-18-16(15-9-5-2-6-10-15)12-27-20(18)25-21(24-19)28-13-17(26)23-11-14-7-3-1-4-8-14/h1-10,12H,11,13H2,(H,23,26)(H2,22,24,25) |
InChI Key |
ZTFNYSARGVDGSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC(=C3C(=CSC3=N2)C4=CC=CC=C4)N |
Origin of Product |
United States |
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